molecular formula C9H12O3 B2656954 Methyl 5-isopropylfuran-2-carboxylate CAS No. 38071-66-8

Methyl 5-isopropylfuran-2-carboxylate

Cat. No.: B2656954
CAS No.: 38071-66-8
M. Wt: 168.192
InChI Key: ZWAVSQBEMICJOQ-UHFFFAOYSA-N
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Description

Methyl 5-isopropylfuran-2-carboxylate, also known as methyl 5-(propan-2-yl)furan-2-carboxylate, is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 and is typically stored at a temperature of 4°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 168.19 .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process includes steps like "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation," leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds are significant due to their ability to produce pyrrole-containing products through intra/intermolecular azo coupling and carbenes under photolysis (Galenko et al., 2019).

Renewable PET Production

Pacheco et al. (2015) researched the use of silica molecular sieves for the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans to produce biobased terephthalic acid precursors. Their work identified main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate obtained by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate (Pacheco et al., 2015).

Synthesis of Thiazole Derivatives

Yamada et al. (1995) explored a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates. The synthesis involved reacting methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide, resulting in compounds with potential applications in various chemical processes (Yamada et al., 1995).

Radiolabeling and Biodistribution Studies

Yu et al. (2003) conducted studies on Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a potential neuroprotective drug. They focused on radiolabeling and biodistribution, showing how MMMHC could be labeled with C-11 and effectively cross the brain-blood barrier (Yu et al., 2003).

Synthesis of Arylated Furans

Fu and Doucet (2011) studied the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides, demonstrating an alternative method for the synthesis of mono- or poly-arylated furans. This research provides valuable insight into the synthesis of complex organic compounds (Fu & Doucet, 2011).

Structural and Theoretical Investigations

Viveka et al. (2016) carried out experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole-4-carboxylic acid derivative. This work contributes to understanding the structural and spectral properties of such compounds (Viveka et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

methyl 5-propan-2-ylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVSQBEMICJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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